1-[2-(3-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole
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Overview
Description
1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is an organic compound known for its unique structure and properties. It is characterized by the presence of a benzodiazole core, which is a fused bicyclic ring system containing nitrogen atoms. The compound also features phenyl and phenoxy groups substituted with methyl groups, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-methylphenol with 1-chloro-2-(3-methylphenoxy)ethane under basic conditions. The process can be summarized as follows:
Preparation of 3-methylphenol: This is achieved by reacting phenol with methyl iodide in the presence of a base.
Formation of 1-chloro-2-(3-methylphenoxy)ethane: This intermediate is synthesized by reacting 3-methylphenol with 1,2-dichloroethane.
Final coupling reaction: The intermediate is then reacted with 3-methylphenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. Safety measures are also implemented to handle the reagents and by-products effectively.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinone derivatives, reduced benzodiazole derivatives, and various substituted benzodiazole compounds.
Scientific Research Applications
1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Its effects are mediated through the alteration of cellular signaling pathways, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3-methylphenoxy)ethane: Similar in structure but lacks the benzodiazole core.
3,3’-Ethylenebisoxy)bistoluene: Contains similar phenoxy groups but different core structure.
Uniqueness
1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. This core structure is not present in the similar compounds listed above, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H22N2O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-(3-methylphenyl)benzimidazole |
InChI |
InChI=1S/C23H22N2O/c1-17-7-5-9-19(15-17)23-24-21-11-3-4-12-22(21)25(23)13-14-26-20-10-6-8-18(2)16-20/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
PVKXLIMJHQMWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)C |
Origin of Product |
United States |
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